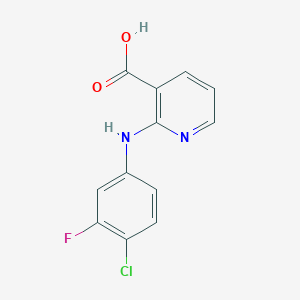

![molecular formula C22H21N5O3 B2498188 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide CAS No. 1251697-44-5](/img/structure/B2498188.png)

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The molecule of interest is a derivative of the [1,2,4]triazolo[4,3-c]pyrimidine class, which encompasses compounds known for their wide range of biological activities, including anticancer, antimicrobial, and potential antiasthma properties. This class of compounds has been the subject of extensive research due to their interesting chemical and physical properties, leading to various applications in medicinal chemistry.

Synthesis Analysis

Compounds within the [1,2,4]triazolo[4,3-c]pyrimidine family are synthesized through multiple routes, including the condensation of 3-alkylamino-5-amino-1-phenyl[1,2,4]triazoles with β-keto esters or diethyl ethoxymethylenemalonate, which selectively yields 3-alkylamino-1-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones (Astakhov et al., 2014). Another synthesis route involves modifications to N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, demonstrating the versatility in functional group modifications for this compound class (Xiao-meng Wang et al., 2015).

Molecular Structure Analysis

The molecular structure and geometrical parameters of [1,2,4]triazolo[4,3-c]pyrimidine derivatives have been extensively studied using X-ray diffraction and spectroscopic techniques, including NMR and IR spectroscopy. For example, a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized, highlighting the importance of structural elucidation in understanding the compound's chemical behavior (S. Lahmidi et al., 2019).

Chemical Reactions and Properties

[1,2,4]Triazolo[4,3-c]pyrimidine derivatives participate in various chemical reactions, enabling the synthesis of a wide array of compounds with potential biological activities. The cyclization reactions, for instance, play a crucial role in constructing the core pyrimidine ring, essential for the compound's biological function (Y. Makisumi & H. Kanō, 1963).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure and functional groups. These properties are essential for determining the compound's suitability for further pharmaceutical development.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are critical for designing derivatives with enhanced biological activities. The modification of functional groups, as seen in the replacement of the acetamide group with alkylurea in certain [1,2,4]triazolo[4,3-c]pyrimidine derivatives, can significantly impact the compound's pharmacological profile (Xiao-meng Wang et al., 2015).

科学的研究の応用

Antiasthma Agents

In a study by Medwid et al. (1990), 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, similar in structure to the compound , were found to be active as mediator release inhibitors, suggesting potential use in treating asthma. These compounds were developed through a series of chemical reactions, ultimately resulting in triazolo[1,5-c]pyrimidines with promising pharmacological and toxicological profiles for further study in antiasthma therapy (Medwid et al., 1990).

Antibacterial Agents

Sanad et al. (2021) researched thieno[2,3-b]pyridine-fused [1,2,4]triazolo[4,3-a]pyrimidinones, which contain a structural moiety related to the compound . These compounds exhibited better antibacterial activity against Gram-positive bacteria than Gram-negative strains. Notably, compounds with a 3-acetyl-1-(4-methoxyphenyl)[1,2,4]triazole unit showed potent inhibitory activities, potentially offering a new avenue for developing antibacterial agents (Sanad et al., 2021).

Anticancer Agents

Wang et al. (2015) modified a compound similar to 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(3-methylphenyl)acetamide by replacing the acetamide group with an alkylurea moiety. This modification resulted in derivatives with potent antiproliferative activities against various human cancer cell lines and reduced acute oral toxicity, demonstrating the compound's potential as an effective anticancer agent with lower toxicity (Wang et al., 2015).

特性

IUPAC Name |

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-14-5-4-6-17(11-14)24-21(28)13-26-22(29)27-15(2)23-19(12-20(27)25-26)16-7-9-18(30-3)10-8-16/h4-12H,13H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQGUAJYSDOPDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Chlorophenyl)-5-[(2-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2498106.png)

![N-(sec-butyl)-4-cyclopropyl-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2498107.png)

![3-((2,5-dimethylbenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2498110.png)

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)

![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

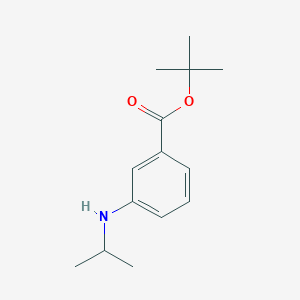

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)

![Ethyl 4-[(2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2498122.png)

![Methyl 3-[3-(trifluoromethyl)benzamido]thiophene-2-carboxylate](/img/structure/B2498123.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)

![(5Z)-3-(3-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2498126.png)